N-Isobutyrylglycine
Overview
Description
N-Isobutyrylglycine is a compound identified in significant amounts in the urine of patients with isobutyryl-CoA dehydrogenase deficiency. This deficiency is a disorder related to the catabolism of the branched-chain amino acid valine . This compound is an acyl glycine, which is a minor metabolite of fatty acids .
Mechanism of Action
Target of Action
The primary target of Isobutyrylglycine is the enzyme glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the chemical reaction that combines acyl-CoA with glycine to produce CoA and N-acylglycine .
Mode of Action
Isobutyrylglycine interacts with its target enzyme, glycine N-acyltransferase, to produce N-acylglycine . This interaction and the resulting changes are part of the compound’s mode of action.
Biochemical Pathways
Isobutyrylglycine is involved in the catabolism of the branched-chain amino acid valine . This process is affected in patients with isobutyryl-CoA dehydrogenase deficiency , a disorder caused by the deficiency of isobutyryl-CoA dehydrogenase .
Pharmacokinetics
It is known that isobutyrylglycine is identified in large amounts in the urine of patients with isobutyryl-coa dehydrogenase deficiency .
Result of Action
The molecular and cellular effects of Isobutyrylglycine’s action are most evident in patients with isobutyryl-CoA dehydrogenase deficiency .
Biochemical Analysis
Biochemical Properties
Isobutyrylglycine plays a pivotal role in biochemical reactions, particularly in the catabolism of valine. It is associated with isobutyryl-CoA dehydrogenase deficiency, a rare metabolic disorder. This compound interacts with several enzymes and proteins, including isobutyryl-CoA dehydrogenase, which catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA . The interaction between Isobutyrylglycine and these biomolecules is essential for maintaining metabolic balance and preventing the accumulation of toxic intermediates.
Cellular Effects
Isobutyrylglycine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Elevated levels of Isobutyrylglycine have been observed in patients with isobutyryl-CoA dehydrogenase deficiency, leading to disruptions in normal cellular functions . This compound can affect mitochondrial function, as it is involved in the metabolism of branched-chain amino acids. Additionally, Isobutyrylglycine may impact the expression of genes related to metabolic pathways, further influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Isobutyrylglycine involves its interaction with isobutyryl-CoA dehydrogenase. This enzyme catalyzes the dehydrogenation of isobutyryl-CoA, a crucial step in the catabolism of valine . Isobutyrylglycine acts as a substrate for this enzyme, and any deficiency in isobutyryl-CoA dehydrogenase activity can lead to the accumulation of Isobutyrylglycine. This accumulation can result in metabolic imbalances and contribute to the pathophysiology of isobutyryl-CoA dehydrogenase deficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isobutyrylglycine can vary over time. Studies have shown that the stability and degradation of Isobutyrylglycine can influence its long-term effects on cellular function . For instance, prolonged exposure to elevated levels of Isobutyrylglycine can lead to mitochondrial dysfunction and metabolic disturbances. Monitoring the temporal changes in Isobutyrylglycine levels is essential for understanding its impact on cellular health.
Dosage Effects in Animal Models
The effects of Isobutyrylglycine in animal models are dose-dependent. At lower doses, Isobutyrylglycine may not exhibit significant adverse effects. At higher doses, it can lead to toxic effects and metabolic imbalances . Animal studies have shown that excessive accumulation of Isobutyrylglycine can result in growth delays and other developmental issues. Understanding the dosage effects is crucial for determining safe levels of exposure and potential therapeutic applications.
Metabolic Pathways
Isobutyrylglycine is involved in the metabolic pathways of branched-chain amino acids, particularly valine. It is a product of the dehydrogenation of isobutyryl-CoA by isobutyryl-CoA dehydrogenase . This pathway is essential for the proper catabolism of valine and the prevention of toxic intermediate accumulation. Disruptions in this pathway can lead to metabolic disorders, highlighting the importance of Isobutyrylglycine in maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of Isobutyrylglycine within cells and tissues are facilitated by specific transporters and binding proteins . These mechanisms ensure that Isobutyrylglycine is efficiently transported to the mitochondria, where it participates in metabolic reactions. Any disruptions in the transport and distribution of Isobutyrylglycine can lead to its accumulation in inappropriate cellular compartments, contributing to metabolic imbalances.
Subcellular Localization
Isobutyrylglycine is primarily localized in the mitochondria, where it plays a role in the catabolism of branched-chain amino acids . The subcellular localization of Isobutyrylglycine is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization. This localization is crucial for its function, as it allows Isobutyrylglycine to interact with mitochondrial enzymes and participate in metabolic processes.
Preparation Methods
Chemical Reactions Analysis
N-Isobutyrylglycine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from isobutyrylglycine, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in isobutyrylglycine is replaced by another group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Isobutyrylglycine has several scientific research applications:
Comparison with Similar Compounds
N-Isobutyrylglycine is similar to other acyl glycines such as butyrylglycine and glutarylglycine. it is unique in its association with isobutyryl-CoA dehydrogenase deficiency . Other similar compounds include:
Butyrylglycine: Associated with short-chain acyl-CoA dehydrogenase deficiency.
Glutarylglycine: Associated with glutaric acidemia type I.
These compounds share similar metabolic pathways but differ in their specific enzyme deficiencies and associated disorders.
Properties
IUPAC Name |
2-(2-methylpropanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCICDMMXFIELDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445943 | |
Record name | Isobutyrylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isobutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15926-18-8 | |
Record name | Isobutyrylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15926-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyrylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015926188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyrylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYRYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWA98G3L7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82.5 °C | |
Record name | Isobutyrylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research indicates that isobutyrylglycine levels in urine can be influenced by the intake of specific foods. For instance, increased consumption of cheese and butter has been linked to elevated levels of isobutyrylglycine. [, ] This suggests a potential role of isobutyrylglycine as a dietary biomarker.
ANone: Yes, elevated isobutyrylglycine levels are often observed in individuals with certain metabolic disorders, particularly those affecting the metabolism of branched-chain amino acids. For example, isobutyrylglycine is a characteristic marker in conditions like isobutyryl-CoA dehydrogenase deficiency and multiple acyl-CoA dehydrogenase deficiency. [, , , , ]
ANone: Interestingly, studies have shown that increased cheese intake, reflected by higher isobutyrylglycine levels, can actually diminish the blood pressure-lowering effects typically associated with soy protein supplements. [] This highlights the complex interplay between diet, metabolism, and physiological responses.
ANone: Isobutyrylglycine's molecular formula is C6H11NO3, and its molecular weight is 145.16 g/mol. Detailed spectroscopic data, such as NMR and IR spectra, would be needed for a comprehensive structural characterization.
ANone: Research suggests a link between isobutyrylglycine and liver function. In a study using a mouse model of ulcerative colitis, isobutyrylglycine was identified as one of the potential biomarkers for evaluating the therapeutic efficacy of mesalazine. [] This points towards a potential role of isobutyrylglycine in reflecting liver metabolic changes in response to disease and treatment.
ANone: Isobutyrylglycine is commonly measured in urine and serum using sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely employed methods for this purpose. [, , , , ] These techniques allow for sensitive and specific detection and quantification of isobutyrylglycine in biological samples.
ANone: Metabolomics, a powerful tool for analyzing a wide range of small molecules within biological samples, has proven valuable in studying isobutyrylglycine. By examining the entire metabolic profile, researchers can identify patterns and correlations associated with isobutyrylglycine levels, leading to a deeper understanding of its role in health and disease. [, , , , ]
ANone: While specific genetic factors directly influencing isobutyrylglycine levels are yet to be fully elucidated, mutations in genes involved in branched-chain amino acid metabolism, such as ACAD8 and ETFDH, can lead to conditions characterized by elevated isobutyrylglycine excretion. [, ] This underscores the complex interplay between genetics and metabolic pathways.
ANone: Elevated isobutyrylglycine levels in a clinical setting, especially when accompanied by other metabolic markers, can warrant further investigation. This may involve additional diagnostic tests to identify the underlying cause, which could range from dietary factors to inherited metabolic disorders. [, , , ]
ANone: Treatment strategies for elevated isobutyrylglycine levels depend largely on the underlying cause. In some cases, dietary modifications, such as limiting protein intake or specific amino acids, may be recommended. For genetic disorders like multiple acyl-CoA dehydrogenase deficiency, high-dose riboflavin therapy has shown promising results in some patients. [, ]
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